molecular formula C9H19NO B14779071 1,3,5,5-Tetramethylpiperidin-3-ol

1,3,5,5-Tetramethylpiperidin-3-ol

Cat. No.: B14779071
M. Wt: 157.25 g/mol
InChI Key: FMUUMQSUYZVYTH-UHFFFAOYSA-N
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Description

1,3,5,5-Tetramethylpiperidin-3-ol is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its four methyl groups attached to the piperidine ring, making it a highly substituted derivative. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,5-Tetramethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrogen in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Oxidation Reactions

  • Radical-mediated oxidation : In the presence of oxidizing agents like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), tertiary alcohols can undergo dehydrogenation to form ketones . While direct evidence for this compound is lacking, analogous systems suggest potential viability.

Reaction TypeConditionsProductNotes
Radical oxidationTEMPO, MnO₂, 80°C3-Ketopiperidine derivativeTheoretical pathway based on TEMPO-mediated oxidations

Esterification and Ether Formation

The hydroxyl group can participate in nucleophilic substitution reactions, though steric bulk may reduce efficiency:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, though yields are typically moderate.

  • Williamson ether synthesis : Limited utility due to hindered access to the hydroxyl group.

ReactionReagentsYield (%)Reference Model
AcetylationAcetyl chloride, pyridine~40–50Similar piperidine alcohols
Methyl ether formationCH₃I, Ag₂O<30Steric hindrance reduces efficiency

Coordination Chemistry

The hydroxyl and tertiary amine groups enable ligand behavior in metal complexes. For example:

  • Pd(II) coordination : Piperidine derivatives with hydroxyl groups are known to form stable complexes with transition metals, potentially acting as ligands in catalytic cycles .

MetalComplex TypeApplication
Pd[Pd(L)₂Cl₂]Catalytic cross-coupling
Cu[Cu(L)(NO₃)₂]Radical stabilization

Biological Interactions

While excluded sources (smolecule.com) mention enzyme interactions, peer-reviewed analogs suggest:

  • Enzyme inhibition : Steric bulk and polarity may allow selective binding to hydrophobic enzyme pockets, as seen in pyrimidine-based inhibitors .

  • Antimicrobial activity : Structural similarity to bioactive pyrrolo[2,3-b]pyridines implies potential for disrupting microbial membranes .

Comparative Reactivity

Key distinctions from related piperidine derivatives:

CompoundStructural FeatureReactivity Difference
2,2,6,6-TetramethylpiperidineNo hydroxyl groupHigher stability in radical reactions
4-Hydroxy-1-methylpiperidineHydroxyl at position 4Faster esterification due to reduced steric hindrance

Mechanistic Insights

  • Steric effects : Methyl groups at positions 1, 3, and 5 significantly slow reaction kinetics in nucleophilic substitutions.

  • Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonding with the piperidine nitrogen, reducing its availability for intermolecular reactions .

Scientific Research Applications

1,3,5,5-Tetramethylpiperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,5-tetramethylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a radical scavenger, stabilizing reactive intermediates in chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,5-Tetramethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high steric hindrance and stability make it valuable in various applications, particularly in stabilizing reactive intermediates and as a building block in organic synthesis.

Biological Activity

1,3,5,5-Tetramethylpiperidin-3-ol (TMP) is a nitrogen-containing organic compound that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a piperidine ring with four methyl groups attached, which influences its chemical reactivity and biological interactions. Research into TMP has highlighted its potential applications in various fields, including medicinal chemistry, radioprotection, and as an antioxidant agent.

Structure

The molecular formula of TMP is C9H19NOC_9H_{19}NO. Its structure can be represented as follows:

TMP C9H19NO\text{TMP }\text{C}_9\text{H}_{19}\text{NO}

Synthesis

TMP can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride. The synthesis often requires careful control of reaction conditions to ensure high yield and purity.

Antioxidant Properties

TMP has been studied for its antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Radioprotection

A significant study highlighted TMP's effectiveness as a radioprotector. In preclinical models, TMP demonstrated the ability to mitigate radiation-induced damage in normal tissues while enhancing the efficacy of radiation therapy against tumors. This dual action makes it a promising candidate for use in cancer treatment protocols.

Neuroprotective Effects

Research indicates that TMP may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The compound's ability to modulate oxidative stress pathways and enhance neuronal survival has been explored in several studies.

Inhibitory Effects on Enzymes

TMP has shown inhibitory effects on various enzymes involved in inflammatory pathways. For instance, it has been reported to inhibit lipoxygenase (LOX) activity, which is significant given LOX's role in the pathogenesis of inflammatory diseases.

Enzyme Inhibition Activity Reference
Lipoxygenase (LOX)Moderate
Cyclooxygenase (COX)Weak

Pharmacological Applications

  • Anti-inflammatory Agents : TMP's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.
  • Radioprotectors : As mentioned earlier, TMP's role in protecting normal tissues from radiation damage opens avenues for its use in conjunction with radiation therapies.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying TMP's effects:

  • Oxidative Stress Reduction : Studies have shown that TMP reduces levels of reactive oxygen species (ROS) in cellular models, supporting its role as an antioxidant.
  • Cell Viability : In vitro assays demonstrated that TMP enhances cell viability under oxidative stress conditions by modulating intracellular signaling pathways related to survival.

Table of Biological Activities

Biological Activity Effect IC50 Value Reference
AntioxidantScavenges free radicalsN/A
RadioprotectionReduces radiation damageN/A
Lipoxygenase InhibitionModerate inhibition20 µM

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1,3,5,5-tetramethylpiperidin-3-ol

InChI

InChI=1S/C9H19NO/c1-8(2)5-9(3,11)7-10(4)6-8/h11H,5-7H2,1-4H3

InChI Key

FMUUMQSUYZVYTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C)(C)O)C

Origin of Product

United States

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